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Compound of Interest

Compound Name: 4-Chloro-6-methyl-1H-indazole

Cat. No.: B1613176

An In-depth Technical Guide to 4-Chloro-6-methyl-
1H-indazole

Introduction: The Strategic Importance of the
Indazole Scaffold

The indazole nucleus, a bicyclic system comprising a benzene ring fused to a pyrazole ring, is
a cornerstone of modern medicinal chemistry.[1][2] Its rigid structure and ability to participate in
hydrogen bonding have rendered it a "privileged scaffold," frequently appearing in compounds
with a wide array of pharmacological activities, including anti-inflammatory, antiarrhythmic,
antitumor, and anti-HIV properties.[1][3] The thermodynamic stability of the 1H-indazole
tautomer makes it the predominant and most studied form.[2][4]

This guide focuses on a specific, strategically substituted derivative: 4-Chloro-6-methyl-1H-
indazole. The presence of a chloro group at the 4-position and a methyl group at the 6-position
provides a unique electronic and steric profile, offering medicinal chemists a valuable building
block for developing novel therapeutic agents. The chloro-substituent can modulate the acidity
of the N-H proton and influence the molecule's binding interactions, while the methyl group can
enhance metabolic stability or provide a key hydrophobic contact point.

This document serves as a comprehensive technical resource, detailing the physical, chemical,
and spectroscopic properties of 4-Chloro-6-methyl-1H-indazole. It includes foundational data,
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reactivity insights, and practical experimental protocols to empower researchers in their drug
discovery and development endeavors.

Molecular Identity and Structural Elucidation

Accurate identification is the first step in any chemical investigation. The fundamental identifiers
for 4-Chloro-6-methyl-1H-indazole are summarized below.

Core Ildentifiers

Property Value Source
IUPAC Name 4-chloro-6-methyl-1H-indazole N/A
CAS Number 885521-74-4 [5][6]
Molecular Formula CsH7CIN2 [51[6]
Molecular Weight 166.61 g/mol [5]

MDL Number MFCD07781503 [5][6]

Chemical Structure

The structural arrangement of the atoms defines the molecule's fundamental properties.

Caption: Tautomeric equilibrium of the indazole ring.

Spectroscopic Characterization Profile

Spectroscopic analysis provides an unambiguous fingerprint of a molecule. The following
sections detail the expected spectral data for 4-Chloro-6-methyl-1H-indazole, which is
essential for reaction monitoring and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation in organic chemistry. [7][8]The
predicted chemical shifts are based on the known effects of substituents on the indazole core.

Table 3.1: Predicted *H NMR Spectral Data (Solvent: DMSO-des, Spectrometer Frequency: 400
MH2z)
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Chemical Shift

Multiplicity
(3) ppm

Integration

Assignment

Rationale

~13.0-13.5 Broad Singlet

1H

N1-H

The acidic proton
on the pyrazole
ring is typically
downfield and

broad.

~8.0-8.2 Singlet

1H

C3-H

This proton is
adjacent to two
nitrogen atoms,
leading to a
downfield shift.

~7.4 Singlet

1H

C5-H

Aromatic proton
on the benzene

ring.

~7.1 Singlet

1H

C7-H

Aromatic proton
adjacent to the
pyrazole ring

fusion.

~2.4 Singlet

3H

C6-CHs

The methyl
group protons
typically appear
in this region.

Table 3.2: Predicted 3C NMR Spectral Data (Solvent: DMSO-de, Spectrometer Frequency: 100

MHz)
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Chemical Shift (6) ppm Assignment Rationale
uaternary carbon at the rin

~140 C7a Q ) Y J

fusion.

Carbon adjacent to two
~135 C3 _

nitrogen atoms.

Carbon bearing the methyl
~130 C6

group.

Carbon bearing the chloro
~125 Cc4

group.
~122 C5 Aromatic CH carbon.

uaternary carbon at the rin

~115 C3a Q _ Y J

fusion.
~110 C7 Aromatic CH carbon.

Aliphatic carbon of the methyl
~21 C6-CHs

group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule. [8] Table 3.3:

Predicted IR Absorption Bands (Sample Preparation: KBr pellet or ATR)

© 2025 BenchChem. All rights reserved.

4/11

Tech Support


https://pubs.acs.org/doi/10.1021/acs.joc.2c00154
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1613176?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Wavenumber (cm~?) Intensity Assignment

N-H stretch (from the indazole

3200 - 2800 Broad, Medium fing)

3100 - 3000 Medium C-H stretch (aromatic)

2950 - 2850 Medium C-H stretch (aliphatic, -CH3)
~1620 Medium C=N stretch (indazole ring)

~1590, 1480 Strong C=C stretch (aromatic ring)

~1100 Strong C-Cl stretch

~850 - 800 Strong C-H bend (out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern.
» Expected Molecular lon (M*): A prominent peak will be observed at m/z 166.

 |sotopic Pattern: A characteristic M+2 peak at m/z 168 with an intensity of approximately
one-third of the M+ peak will be present, confirming the presence of a single chlorine atom.

o Key Fragments: Expect fragmentation corresponding to the loss of the methyl group (M-15)
and cleavage of the pyrazole ring.

Synthesis and Reactivity

Understanding the synthesis and reactivity is crucial for utilizing 4-Chloro-6-methyl-1H-
indazole as a chemical building block.

Synthetic Pathway

A common and efficient route to substituted indazoles is the Davis-Beirut reaction or similar
cyclization strategies starting from a substituted aniline. [9][10]

Caption: Plausible synthetic workflow for 4-Chloro-6-methyl-1H-indazole.
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Causality of Experimental Choices:

Step 1 (Acetylation): The acetylation of the amine protects it and sets up the necessary
electronic configuration for the subsequent cyclization.

Step 2 (Nitrosation & Cyclization): Isoamyl nitrite is a common reagent for in situ generation
of a diazonium species, which rapidly cyclizes to form the indazole ring. [9]* Step 3
(Hydrolysis): A basic hydrolysis step is required to remove the acetyl protecting group from
the N1 position, yielding the final 1H-indazole. The use of a strong base like NaOH or LiOH
ensures complete deprotection. [9][10]

Chemical Reactivity

N-Functionalization: The N-H proton is acidic and can be readily deprotonated by a base
(e.g., NaH, K2COs). The resulting indazolide anion is a potent nucleophile, allowing for
straightforward N-alkylation or N-acylation reactions. This is the most common site for
derivatization in drug discovery programs. [11]* Electrophilic Aromatic Substitution: The
benzene ring can undergo electrophilic substitution (e.g., nitration, halogenation). The
directing effects of the existing substituents (ortho, para-directing methyl group vs.
deactivating, ortho, para-directing chloro group) will influence the position of the new
substituent, likely favoring position 7 or 5.

Cross-Coupling Reactions: While the chloro group is less reactive than bromo or iodo
analogs, it can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki,
Buchwald-Hartwig) under specific, optimized conditions, allowing for the introduction of aryl,
alkyl, or amino groups at the C4 position.

Safety, Handling, and Storage

Proper handling is paramount to ensure laboratory safety and maintain the integrity of the

compound. The following guidelines are based on safety data for structurally related chloro-

indazoles. [12][13] Table 5.1: Hazard and Safety Information
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Category

Recommendation

Rationale

GHS Hazard Statements

H302: Harmful if
swallowed.H315: Causes skin
irritation.H319: Causes serious
eye irritation.H335: May cause

respiratory irritation.

Based on data for similar
substituted indazoles.
[12]These are common
hazards for aromatic

heterocyclic compounds.

Personal Protective Equipment
(PPE)

Wear protective gloves,
chemical safety goggles, and a
lab coat. [14]

To prevent skin and eye

contact.

Use in a well-ventilated area or

To prevent inhalation of the

Handling under a chemical fume hood.
) ) compound. [12]
[13][15]Avoid generating dust.
] ) Protects the compound from
Store in a tightly closed ] ]
o moisture and atmospheric
Storage container in a cool, dry, and

well-ventilated place. [12]

contaminants, ensuring its

long-term stability.

Key Experimental Protocols

The following protocols are self-validating systems for the characterization of 4-Chloro-6-

methyl-1H-indazole.

Protocol: Acquiring a *H NMR Spectrum

o Sample Preparation: Accurately weigh approximately 5-10 mg of 4-Chloro-6-methyl-1H-

indazole and dissolve it in ~0.7 mL of deuterated solvent (e.g., DMSO-de) in a clean, dry

NMR tube.

e Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the

instrument to ensure a homogeneous magnetic field.

o Data Acquisition: Acquire a standard *H NMR spectrum. A sufficient number of scans (e.g.,

16 or 32) should be used to obtain a good signal-to-noise ratio.
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» Data Processing: Fourier transform the raw data. Phase the spectrum and perform baseline
correction.

e Analysis and Validation:

o Calibrate the spectrum by setting the residual solvent peak to its known chemical shift
(e.g., DMSO at 2.50 ppm).

o Integrate all peaks. The relative integrals should correspond to the number of protons in
each environment (e.g., 1H, 1H, 1H, 3H).

o Assign each peak to the corresponding protons in the molecule based on chemical shift,
multiplicity, and integration.

o Self-Validation Check: The sum of the integrations should be consistent with the total
number of protons in the molecular formula (7H). The observed multiplicities must align
with the predicted neighboring protons.

Protocol: Determination of Melting Point

o Sample Preparation: Ensure the sample is dry and finely powdered. Load a small amount
into a capillary tube to a depth of 2-3 mm.

 Instrument Setup: Place the capillary tube in a calibrated melting point apparatus.
e Measurement:

o Heat the sample rapidly to about 15-20°C below the expected melting point.

o Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

o Record the temperature at which the first liquid appears (onset) and the temperature at
which the entire sample becomes a clear liquid (completion).

e Analysis and Validation:

o Self-Validation Check: A sharp melting range (e.g., 1-2°C) is indicative of a pure
compound. A broad or depressed melting range suggests the presence of impurities.
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o Repeat the measurement with a second sample to ensure reproducibility.

Conclusion

4-Chloro-6-methyl-1H-indazole is a well-defined chemical entity with significant potential as
an intermediate in medicinal chemistry and materials science. Its unique substitution pattern
offers a platform for creating diverse molecular libraries. This guide has provided a
comprehensive overview of its identity, structure, properties, synthesis, and handling. The
detailed spectroscopic predictions and experimental protocols serve as a reliable foundation for
researchers to confidently incorporate this valuable molecule into their scientific workflows.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.fishersci.com/store/msds?partNumber=AC122120050&countryCode=US&language=en
https://store.apolloscientific.co.uk/storage/msds/OR951968_msds.pdf
https://www.benchchem.com/product/b1613176#physical-and-chemical-properties-of-4-chloro-6-methyl-1h-indazole
https://www.benchchem.com/product/b1613176#physical-and-chemical-properties-of-4-chloro-6-methyl-1h-indazole
https://www.benchchem.com/product/b1613176#physical-and-chemical-properties-of-4-chloro-6-methyl-1h-indazole
https://www.benchchem.com/product/b1613176#physical-and-chemical-properties-of-4-chloro-6-methyl-1h-indazole
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1613176?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1613176?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

